molecular formula C72H48N4Si B3170512 bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane CAS No. 944465-42-3

bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane

Cat. No.: B3170512
CAS No.: 944465-42-3
M. Wt: 997.3 g/mol
InChI Key: FCDNEESKPPIAJZ-UHFFFAOYSA-N
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Description

Contextualizing Carbazole-Based Organic Semiconductors

Carbazole (B46965) and its derivatives are a well-established class of organic semiconductors, widely recognized for their excellent hole-transporting properties and high thermal and chemical stability. mdpi.com The carbazole unit, a nitrogen-containing heterocyclic aromatic compound, possesses an electron-rich nature, which facilitates the transport of positive charge carriers (holes). mdpi.commagtech.com.cn This characteristic makes carbazole-based materials essential components in the hole transport layers (HTLs) of OLEDs, where they facilitate the efficient injection and movement of holes from the anode to the emissive layer. magtech.com.cnacs.org

The versatility of the carbazole structure allows for easy functionalization at various positions, enabling the tuning of its electronic and physical properties. mdpi.comresearchgate.net This adaptability has led to the development of a wide array of carbazole-based materials used not only as hole transporters but also as host materials in the emissive layer of OLEDs, particularly for blue-emitting devices. magtech.com.cnnih.gov Their high triplet energy levels are crucial for efficiently hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing energy back-transfer and ensuring high device efficiency. researchgate.net The inherent stability and charge-transporting capabilities of carbazole moieties provide a robust foundation for the design of advanced organic electronic materials. rsc.org

Overview of Silane-Functionalized Organic Materials

The incorporation of silicon-containing groups, particularly arylsilanes like diphenylsilane (B1312307), into organic semiconductor molecules offers several distinct advantages. The central silicon atom in arylsilanes introduces a three-dimensional, tetrahedral geometry, which can effectively disrupt intermolecular interactions and prevent the crystallization of the material in the solid state. rsc.org This leads to the formation of stable and uniform amorphous films, a critical factor for the longevity and reliability of OLED devices. rsc.org

Significance of SimCP2 in Contemporary Organic Electronics Research

SimCP2 represents a strategic molecular design that synergistically combines the beneficial properties of both carbazole and diphenylsilane units. This compound has garnered significant attention primarily as a high-performance host material for phosphorescent and TADF OLEDs. nih.govacs.orgossila.com The carbazole moieties provide excellent hole-transporting capabilities and a high triplet energy level (approximately 2.70 eV to 3.0 eV), which is essential for hosting blue, green, and yellow phosphorescent and TADF emitters without quenching their emission. researchgate.netresearchgate.net

The diphenylsilane core contributes to the material's high thermal stability and good morphological stability, ensuring the formation of uniform thin films. rsc.org This combination of properties results in SimCP2 being a bipolar host material, capable of transporting both holes and electrons, which leads to a more balanced charge distribution within the emissive layer and, consequently, higher device efficiencies. researchgate.netresearchgate.net

Research has demonstrated that SimCP2 can be utilized in solution-processed OLEDs, offering a pathway to lower-cost and large-area device fabrication. nih.govacs.orgsemanticscholar.org For instance, in solution-processed green-emitting TADF-OLEDs, the use of SimCP2 as a co-host in the emissive layer resulted in high external quantum efficiencies of up to 18.86%. acs.org Furthermore, its application as a host for blue phosphorescent emitters has led to devices with enhanced efficiency and performance. researchgate.netsemanticscholar.org The continued exploration of SimCP2 and its derivatives underscores its importance in the ongoing development of next-generation organic electronic devices. nih.govmdpi.com

PropertyValueReference
Triplet Energy (T1)~2.70 - 3.0 eV researchgate.netresearchgate.net
Hole Mobility~6.4 x 10⁻⁴ cm²/Vs researchgate.net
Electron Mobility~4.6 x 10⁻⁴ cm²/Vs researchgate.net

Properties

IUPAC Name

bis[3,5-di(carbazol-9-yl)phenyl]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H48N4Si/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNEESKPPIAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138763
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
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Molecular Weight

997.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944465-42-3
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944465-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Elucidation of Simcp2

Synthetic Methodologies for Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane

The synthesis of SimCP2 is a multi-step process that involves the careful selection of precursors and the optimization of catalytic reactions to ensure high yield and purity.

The synthesis of SimCP2 commences with the preparation of a key intermediate, bis(3,5-dibromophenyl)diphenylsilane. The selection of reactants is crucial for the successful formation of this precursor. The synthesis typically involves the following steps:

Lithiation of 1,3,5-tribromobenzene (B165230): The reaction is initiated with 1,3,5-tribromobenzene, which serves as the source of the 3,5-dibromophenyl moieties. This reactant is treated with an organolithium reagent, most commonly n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step selectively replaces one of the bromine atoms with lithium, forming 3,5-dibromophenyllithium. The choice of 1,3,5-tribromobenzene is strategic as it provides the meta-substitution pattern on the phenyl rings that is characteristic of SimCP2.

Reaction with Dichlorodiphenylsilane (B42835): The freshly prepared 3,5-dibromophenyllithium is then reacted with dichlorodiphenylsilane. The diphenylsilane (B1312307) unit is chosen to form the central core of the SimCP2 molecule. The silicon atom in dichlorodiphenylsilane acts as an electrophile, and the nucleophilic carbon of the 3,5-dibromophenyllithium attacks the silicon center, displacing the chlorine atoms in a double substitution reaction. This results in the formation of bis(3,5-dibromophenyl)diphenylsilane.

The stoichiometric control of the reactants is critical in this stage to favor the formation of the desired disubstituted product and minimize side products.

The final and most critical step in the synthesis of SimCP2 is the palladium-catalyzed amination, specifically the Buchwald-Hartwig amination reaction. This reaction forms the C-N bonds between the bis(3,5-dibromophenyl)diphenylsilane precursor and carbazole (B46965).

The general reaction involves coupling the aryl bromide (the precursor) with the amine (carbazole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The optimization of this catalytic step is paramount for achieving high yields and purity of SimCP2. Key parameters for optimization include:

Palladium Precursor: Various palladium sources can be used, with common examples being tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂).

Phosphine Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often preferred for Buchwald-Hartwig reactions. For the synthesis of carbazole-containing compounds, ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and t-BuXPhos have shown to be effective. nih.govresearchgate.net

Base: A strong, non-nucleophilic base is required to deprotonate the carbazole and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium tert-butoxide (LiOt-Bu). nih.govresearchgate.net

Solvent: Anhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalytic species. Toluene and 1,4-dioxane (B91453) are common choices for this reaction. nih.govresearchgate.net

The optimization of these parameters involves screening different combinations to identify the conditions that provide the highest yield and minimize side reactions.

Table 1: Optimized Conditions for Buchwald-Hartwig Amination in the Synthesis of SimCP2 and Related Carbazole Derivatives

ParameterOptimized ConditionReference
Palladium Precursor [Pd(allyl)Cl]₂ or Pd₂(dba)₃ nih.govresearchgate.net
Ligand t-BuXPhos or XPhos nih.govresearchgate.net
Base t-BuOLi or t-BuONa nih.govresearchgate.net
Solvent 1,4-dioxane or Toluene nih.govresearchgate.net
Temperature 100 °C nih.govresearchgate.net
Reaction Time 24 hours nih.govresearchgate.net

This table is generated based on typical conditions for Buchwald-Hartwig amination of aryl bromides with carbazole derivatives.

Molecular Architecture and Design Principles of SimCP2

The molecular architecture of SimCP2 is meticulously designed to achieve its function as a high-performance host material in OLEDs. The design incorporates a central non-conjugated core and peripheral charge-transporting units.

Tetrahedral Geometry: The sp³-hybridized silicon atom provides a three-dimensional, tetrahedral geometry. This non-planar structure is crucial for preventing strong intermolecular π-π stacking, which can lead to crystallization and quenching of luminescence in the solid state. This promotes the formation of stable amorphous films, which is highly desirable for OLED fabrication. rsc.org

Interruption of Conjugation: The silicon atom acts as a non-conjugated linker between the two phenyl groups. This interruption of the π-conjugation across the molecule helps to maintain a high triplet energy, which is a critical requirement for host materials in blue phosphorescent OLEDs to prevent energy back-transfer from the dopant. rsc.org

Thermal and Chemical Stability: The silane (B1218182) core contributes to the high thermal stability of the molecule, as indicated by its high glass transition temperature (Tg). This stability is essential for the long-term operational lifetime of OLED devices. noctiluca.eu

The integration of four peripheral carbazole units is a defining feature of the SimCP2 molecular design. The rationale behind this is:

Hole-Transporting Moieties: Carbazole is a well-known hole-transporting moiety due to its electron-rich nature. The presence of four carbazole units enhances the hole-transporting capability of SimCP2, leading to a more balanced charge injection and transport within the emissive layer of an OLED. magtech.com.cn

3,5-Disubstitution Pattern: The attachment of the carbazole units at the 3 and 5 positions of the phenyl rings is a deliberate design choice. This meta-substitution pattern helps to maintain the high triplet energy and influences the electronic communication between the carbazole units, which can be beneficial for charge transport. nih.gov The substitution at these positions also contributes to the steric hindrance around the central core, further promoting the formation of amorphous films. researchgate.net

Exploration of Structural Analogs and Derivatives

The fundamental molecular framework of SimCP2 has inspired the development of various structural analogs and derivatives to further tune its properties for specific applications in OLEDs. These modifications often involve altering the central core or the number and type of peripheral charge-transporting units.

SimCP (9,9'-(5-(triphenylsilyl)-1,3-phenylene)bis(9H-carbazole)): This is a closely related analog of SimCP2. The key differences are the presence of a triphenylsilyl group instead of a diphenylsilyl group and only two carbazole units attached to a single phenyl ring. This results in a lower molecular weight and different molecular symmetry, which can affect its charge transport and film-forming properties.

SimCP3: This is a more complex homolog of SimCP2, featuring a higher number of carbazole units. The increased number of carbazole moieties can potentially lead to enhanced hole-transporting properties and a higher glass transition temperature, but the synthesis is more challenging.

Carbazole-Fluorene-Silane Derivatives: Researchers have also explored the incorporation of other functional units, such as fluorene, in combination with carbazole and a silane core. rsc.org Fluorene is another well-known blue-emitting and charge-transporting moiety. The combination of these different units allows for fine-tuning of the electronic and photophysical properties of the resulting materials, such as their emission color, charge mobility, and energy levels. rsc.orgresearchgate.net

The study of these analogs and derivatives provides valuable insights into the structure-property relationships of carbazole-based, silicon-cored host materials, paving the way for the rational design of new and improved materials for next-generation OLEDs. nih.govresearchgate.net

Impact of Silane Substitution Patterns on Molecular Design (e.g., SimCPx Series)

The molecular design of the SimCPx series, which includes SimCP, SimCP2, and SimCP3, demonstrates the significant impact of silane substitution patterns on the material's properties and performance in OLEDs. nih.govossila.com These compounds are all arylsilane derivatives with carbazole moieties, but they differ in the number of 3,5-di(9H-carbazol-9-yl)phenyl units attached to the central silicon atom.

SimCP ([3,5-Di(9H-carbazol-9-yl)phenyl]triphenylsilane) has one such unit attached to a triphenylsilane (B1312308) core. ossila.com

SimCP2 (this compound) has two units attached to a diphenylsilane core. nih.govossila.com

SimCP3 (9,9′,9′′,9′′′,9′′′′,9′′′′′-((phenylsilanetriyl)tris(benzene-5,3,1-triyl))hexakis(9H-carbazole)) has three units attached to a phenylsilane (B129415) core. nih.govnih.gov

This variation in substitution directly influences the molecular architecture and, consequently, the thermal and electronic properties of the materials. For instance, the glass transition temperature (Tg), a measure of thermal stability, increases with the complexity of the substitution. SimCP has a Tg of 101 °C, while SimCP2 exhibits a significantly higher Tg of 148 °C. ossila.comossila.com This enhanced thermal stability in SimCP2 is attributed to its more rigid and robust structure, which is beneficial for the longevity and reliability of OLED devices. ossila.com

The substitution pattern also affects the charge transport properties. While SimCP is noted for having the best bipolarity (balanced transport of both holes and electrons) compared to SimCP2, the latter still possesses ambipolar transport properties. ossila.comossila.com The mCP (1,3-bis(N-carbazolyl)benzene) units within the SimCP2 structure contribute to its robustness, facilitating the growth of high-quality thin films, which is crucial for device fabrication. ossila.com The solution processability of SimCP2 is another key advantage, allowing for more cost-effective manufacturing of large-area OLED panels compared to vacuum deposition methods. nih.govossila.com

The following table provides a comparison of key properties for SimCP and SimCP2:

CompoundChemical FormulaMolecular Weight ( g/mol )Glass Transition Temperature (Tg)Triplet Energy (ET)
SimCP C48H34N2Si666.88101 °C3.02 eV
SimCP2 C72H48N4Si977.26148 °C3.0 eV

Synthetic Routes to Related Carbazole-Silane Hybrids

The synthesis of carbazole-silane hybrids, including SimCP2 and its analogues, leverages established organic chemistry reactions, primarily focusing on carbon-nitrogen (C-N) and carbon-silicon (C-Si) bond formation. The synthetic strategies often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity.

A prevalent method for constructing the carbazole units is through palladium-catalyzed reactions. organic-chemistry.org These can include tandem reactions that form the carbazole ring system in a one-pot synthesis from readily available starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org Other approaches to carbazole synthesis involve the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls or copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl with amines. organic-chemistry.org

For the incorporation of the silane core, electrophilic substitution of unsaturated silanes is a relevant concept, where the carbon-silicon bond directs the site of reaction. wikipedia.org In the context of the SimCPx series, the synthesis often starts with a functionalized silane, such as chlorotriphenylsilane (B103829) or dichlorodiphenylsilane. nih.gov These silane precursors are then reacted with lithiated or Grignard reagents derived from brominated aromatic compounds to form the C-Si bonds. nih.gov

The final step in constructing these carbazole-silane hybrids typically involves a coupling reaction to attach the carbazole moieties to the central phenyl-silane core. As mentioned for SimCP2, a palladium-catalyzed amination is a common choice for this C-N bond formation. nih.gov The choice of catalyst, ligands, base, and solvent is critical to the success of these coupling reactions.

The synthesis of donor-acceptor-donor (D-A-D) type structures, which is a common design motif in OLED materials, can also be adapted for carbazole-silane hybrids. For instance, the reaction of a dichloro-substituted acceptor core with a carbazole derivative can yield the target D-A-D molecule. mdpi.com While not a direct synthesis of SimCP2, this illustrates a general strategy for creating complex molecules for optoelectronic applications.

The versatility of synthetic routes allows for the fine-tuning of the molecular structure of carbazole-silane hybrids to optimize their electronic and physical properties for specific applications in organic electronics.

Advanced Electronic and Optoelectronic Characterization of Simcp2

Spectroscopic Investigations of Excited State Dynamics

The behavior of SimCP2 in its excited state is crucial for its function as a host material in OLEDs. Spectroscopic techniques provide insight into the processes of light absorption and emission, as well as the transitions between different electronic states.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence is the emission of light from a material that has absorbed photons. In the context of SimCP2, this involves the molecule transitioning to an excited singlet state (S1) upon absorbing light, and then returning to the ground state (S0) by emitting a photon. This specific process is known as fluorescence.

Studies have shown that the fluorescence and phosphorescence of a related compound, SimCP3, can be distinguished using time-gated acquisition photoluminescence spectra at low temperatures. nih.gov The delayed fluorescence is observed with a maximum emission wavelength (λmax) around 400 nm, while phosphorescence has a λmax around 525 nm. nih.gov For SimCP2, a high triplet band gap of 3.0 eV has been reported, which is a critical property for a host material for blue phosphorescent emitters like FIrpic, which has a triplet band gap of 2.7 eV. researchgate.net This large triplet energy helps to efficiently confine the triplet excitons on the guest emitter molecule.

Triplet State Emission and Intersystem Crossing Rate Analysis

In addition to fluorescence, molecules can undergo a process called intersystem crossing (ISC), where the excited electron transitions from the singlet state (S1) to a triplet state (T1). The subsequent emission of light from the T1 state back to the S0 ground state is known as phosphorescence. The rate of this ISC process is a key parameter in determining the efficiency of phosphorescent OLEDs.

For SimCP2, analysis of the ratio of T1 emission to S1 emission suggests that its intersystem crossing rate is smaller compared to related host materials like mCP and SimCP. researchgate.net This indicates that fewer excitons are lost through non-radiative pathways in the host material itself, allowing for more efficient energy transfer to the phosphorescent guest. The triplet state energy (ET) of SimCP2 has been measured to be approximately 3.0 eV. researchgate.net

Charge Carrier Transport Mechanisms and Mobility Studies

The ability of a material to transport electrical charges (electrons and holes) is fundamental to the operation of an OLED. Efficient charge transport ensures that electrons and holes can meet within the emissive layer to form excitons and generate light.

Electron and Hole Transport Characterization

SimCP2 has been characterized as a material with high charge carrier mobility for both electrons and holes. psu.edu This balanced, or ambipolar, transport is a desirable characteristic for a host material. At an electric field of 1.6 x 10^5 V cm⁻¹, SimCP2 exhibits a hole mobility of 6.4 x 10⁻⁴ cm²/Vs and an electron mobility of 4.6 x 10⁻⁴ cm²/Vs. researchgate.netpsu.edu These values are significantly higher than those of comparable host materials such as SimCP and mCP, which is attributed to the higher number of bulky carbazole (B46965) groups in the SimCP2 molecular structure. researchgate.netpsu.edu

Charge Carrier Mobility of Host Materials at 1.6 x 10⁵ V cm⁻¹
MaterialHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
SimCP26.4 x 10⁻⁴4.6 x 10⁻⁴
SimCP1.7 x 10⁻⁴1.5 x 10⁻⁴
mCP3.2 x 10⁻⁴2.0 x 10⁻⁴

Ambipolar Transport Properties in Organic Films

The ability of a material to transport both holes and electrons is known as ambipolar transport. SimCP2 exhibits good ambipolar properties, which is crucial for achieving efficient recombination of charges within the emissive layer of an OLED. psu.edu The ratio of electron to hole mobility is an indicator of the balance in charge transport. For SimCP2, this ratio is 71%, which is considered to be a good balance, although slightly less balanced than SimCP (87%) but better than mCP (63%). psu.edu This property contributes to the high efficiency of OLEDs that use SimCP2 as a host material. psu.edu

Ambipolar Transport Properties of Host Materials
MaterialElectron/Hole Mobility Ratio
SimCP271%
SimCP87%
mCP63%

Influence of Electron-Hole Balance on Device Performance

A well-balanced injection and transport of electrons and holes is critical for maximizing the efficiency of an OLED. If one type of charge carrier is in excess, it can pass through the emissive layer without recombining, leading to reduced efficiency. The high and balanced charge carrier mobilities of SimCP2 promote effective charge recombination within the emissive layer, leading to brighter and more efficient devices. psu.edu The comparatively high carrier mobility and good ambipolar transport property of SimCP2 are expected to result in effective carrier recombination and thus bright emission in the device. psu.edu The use of an electron-blocking layer can further enhance device efficiency at higher brightness levels by confining electrons to the emissive layer and improving the electron-hole balance. researchgate.netpsu.edu

Energy Level Alignment and Bandgap Engineering

The electronic structure of bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane (SimCP2) is a critical determinant of its function in optoelectronic devices. The arrangement of its frontier molecular orbitals and its triplet energy state are fundamental to its performance as a host material in Organic Light-Emitting Diodes (OLEDs), particularly in blue phosphorescent devices.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in assessing the charge injection and transport properties of a material. The HOMO level corresponds to the energy required to remove an electron from the molecule (ionization potential), influencing hole injection and transport. The LUMO level relates to the energy released when an electron is added (electron affinity), which governs electron injection and transport. The energy difference between these two levels defines the material's energy gap.

For SimCP2, the HOMO and LUMO energy levels have been determined to be 6.1 eV and 2.5 eV, respectively. filgen.jp These values are crucial for designing efficient OLED device architectures, as they dictate the energy barriers for charge injection from adjacent layers, such as the hole transport layer (HTL) and the electron transport layer (ETL). Proper alignment of these energy levels with those of neighboring materials is essential to ensure balanced charge injection and recombination within the emissive layer, thereby maximizing device efficiency. Carbazole-based compounds are known for their electron-donating nature, which influences the HOMO level. nankai.edu.cn

Energy Levels of SimCP2
ParameterEnergy Value (eV)
HOMO6.1 filgen.jp
LUMO2.5 filgen.jp
Energy Gap (HOMO-LUMO)3.6

Triplet Energy Transfer Pathways and Exciton (B1674681) Management

In phosphorescent OLEDs (PhOLEDs), light is generated from the radiative decay of triplet excitons. A crucial requirement for a host material in a PhOLED is that its triplet energy (ET) must be higher than that of the phosphorescent guest (dopant) molecule. This ensures efficient and unidirectional energy transfer from the host to the guest, preventing back-energy transfer which would otherwise quench the phosphorescence and reduce device efficiency. youtube.com

SimCP2 possesses a high triplet energy of 3.0 eV. filgen.jpresearchgate.net This value is significantly higher than the triplet energies of common blue phosphorescent emitters, such as FIrpic (approximately 2.7 eV). researchgate.net This large energy gap ensures that triplet excitons generated on the SimCP2 host molecules can be effectively transferred to the blue guest molecules without significant energy loss. researchgate.net This efficient confinement and transfer of triplet energy is a primary strategy for managing excitons to achieve high-performance blue OLEDs. sciexplor.com The high triplet energy of SimCP2 effectively blocks the triplet excitons of the dopant from migrating out of the emissive layer, confining them and maximizing the probability of radiative decay, which is essential for achieving high quantum efficiency. sciexplor.com

Triplet Energy of Host Materials
CompoundTriplet Energy (ET) (eV)
SimCP23.0 filgen.jpresearchgate.net
FIrpic (Guest Emitter)2.7 researchgate.net

Morphological Stability and Film Formation Research

The long-term operational stability of OLEDs is heavily dependent on the morphological stability of the organic materials used in their thin-film layers. Amorphous thin films are prone to crystallization over time, especially when subjected to heat generated during device operation. This crystallization can create grain boundaries that act as charge traps and exciton quenching sites, leading to a degradation of device performance and a shortened lifespan.

A key indicator of a material's morphological stability is its glass transition temperature (Tg). A high Tg signifies that the material can maintain its amorphous, glassy state at higher temperatures without undergoing structural changes. SimCP2 exhibits a high glass transition temperature of 148 °C. filgen.jpresearchgate.net This thermal stability is significantly greater than that of related carbazole-based host materials like SimCP (101 °C) and mCP (55 °C). researchgate.net The enhanced stability of SimCP2 is attributed to its molecular structure, which includes a greater number of bulky carbazole groups. researchgate.net This bulkiness hinders intermolecular packing and crystallization, promoting the formation of stable and uniform amorphous films.

Glass Transition Temperatures (Tg) of Host Materials
CompoundTg (°C)
SimCP2148 filgen.jpresearchgate.net
SimCP101 researchgate.net
mCP55 researchgate.net

Simcp2 in Advanced Organic Electronic Devices

Application as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, host materials are crucial components of the emissive layer, where they facilitate efficient energy transfer to light-emitting dopants. noctiluca.eu SimCP2 has proven to be an exceptional host material, particularly for phosphorescent emitters, due to its wide triplet band gap (ET = 3.0 eV) and high glass transition temperature (Tg = 148 °C), which contribute to device stability and color purity. ossila.comresearchgate.net

Blue Phosphorescent Emitter Host Systems (e.g., FIrpic)

SimCP2 is particularly effective as a host for blue phosphorescent emitters like iridium(III) bis(4,6-difluorophenylpyridinato)picolate (FIrpic). mdpi.com The high triplet energy of SimCP2 is crucial as it must be higher than that of the dopant (FIrpic's triplet energy is ~2.7 eV) to ensure efficient energy transfer and prevent back-energy transfer, which would quench the phosphorescence. noctiluca.euresearchgate.net

Solution-processed OLEDs utilizing SimCP2 as a host for the FIrpic emitter have demonstrated notable performance. Early reports of such devices achieved electroluminescence (EL) efficiencies of approximately 11%, with power efficiencies around 11 lm/W and current efficiencies of 23 cd/A. mdpi.com Further optimization in single-layer device architectures, where SimCP2 was co-hosted with poly(9-vinylcarbazole) (PVK), led to significant improvements. These devices reached a maximum external quantum efficiency of 6.2%, a luminous efficiency of 15.8 cd/A, and a luminous power efficiency of 11 lm/W, emitting a sky-blue light characteristic of FIrpic. researchgate.net The improved performance was attributed to a better balance of hole and electron mobilities and efficient confinement of triplet energy on the FIrpic dopant. researchgate.net

Performance of SimCP2-Hosted FIrpic OLEDs
Device ArchitectureMax. External Quantum Efficiency (EQE)Max. Luminous EfficiencyMax. Power EfficiencyEmission ColorReference
Solution-Processed~11%23 cd/A~11 lm/WSky-Blue mdpi.com
Single-Layer (PVK co-host)6.2%15.8 cd/A11 lm/WSky-Blue (CIE x,y: 0.14, 0.32) researchgate.net

Comparative Studies with Benchmark Host Materials (e.g., mCP, SimCP)

The performance of SimCP2 is often benchmarked against other established host materials such as 1,3-Bis(N-carbazolyl)benzene (mCP) and 3,5-di(9H-carbazol-9-yl)tetraphenylsilane (SimCP). ossila.comresearchgate.net Structurally, SimCP2 can be seen as a more robust version of mCP, with two mCP-like units joined by a diphenylsilane (B1312307) linker. ossila.com This structural modification leads to significant improvements in material properties.

Compared to mCP and its closer analogue SimCP, SimCP2 exhibits a substantially higher glass transition temperature (148 °C vs. 55 °C for mCP and 101 °C for SimCP). researchgate.net This indicates greater thermal and morphological stability, which is critical for the operational lifetime of OLED devices. noctiluca.eursc.org Furthermore, SimCP2 possesses more balanced and significantly higher charge carrier mobilities. At an electric field of 1.6 x 10^5 V cm⁻¹, SimCP2 shows a hole mobility of 6.4 x 10⁻⁴ cm²/Vs and an electron mobility of 4.6 x 10⁻⁴ cm²/Vs, surpassing both mCP and SimCP. researchgate.net This ambipolar nature helps in balancing charge transport within the emissive layer, leading to a wider recombination zone and higher device efficiencies. noctiluca.euresearchgate.net All three hosts have a high triplet band gap of 3.0 eV, making them suitable for hosting blue emitters. researchgate.net

Comparison of Physical Properties: SimCP2 vs. Benchmark Hosts
PropertySimCP2SimCPmCPReference
Glass Transition Temp. (Tg)148 °C101 °C55 °C researchgate.net
Triplet Band Gap (ET)3.0 eV3.0 eV3.0 eV researchgate.net
Hole Mobility (cm²/Vs)6.4 x 10-4N/AN/A researchgate.net
Electron Mobility (cm²/Vs)4.6 x 10-4N/AN/A researchgate.net

Role in Multi-Layer Device Architectures

Modern OLEDs are complex multi-layer structures designed to optimize charge injection, transport, and recombination for maximum efficiency. silvaco.comfrontiersin.orgresearchgate.net These architectures typically include layers such as a Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL). researchgate.netmdpi.com

In such a device stack, SimCP2 functions as the host material within the EML. Its high HOMO level (~6.1 eV) facilitates efficient hole injection from the adjacent HTL, while its LUMO level (~2.5 eV) allows for electron injection from the ETL. ossila.com The balanced charge transport properties of SimCP2 are crucial in a multi-layer setup, ensuring that both holes and electrons reach the EML and recombine efficiently on the dopant molecules. noctiluca.euresearchgate.net In some device designs, a trilayer structure using a SimCP2:FIrpic light-emitting layer spin-coated from solution has demonstrated high EL efficiency, showcasing its viability in multi-layer configurations. mdpi.com The ability to form high-quality, homogeneous films is essential for preventing current leakage and ensuring uniform device performance, a requirement that SimCP2 fulfills due to its robust molecular structure and good film-forming properties. ossila.comresearchgate.net

Solution-Processed Organic Electronic Device Fabrication

A significant advantage of SimCP2 is its suitability for solution-based fabrication techniques, which are more cost-effective and scalable for large-area production compared to traditional vacuum thermal deposition methods. mdpi.comnih.gov The solubility of SimCP2 allows for its use in methods like spin coating and blade coating. mdpi.comossila.com

Spin Coating Methodologies and Film Quality Control

Spin coating is a widely used laboratory and industrial technique for creating uniform thin films from solution. ossila.com The process involves depositing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film. ossila.comyoutube.com For SimCP2-based devices, the material is dissolved in a suitable solvent to create an "ink." mdpi.com

The quality and thickness of the resulting film are controlled by several parameters, including the solution's concentration and viscosity, the spin speed, and the duration of the spin cycles. ossila.commdpi.com For instance, higher spin speeds generally result in thinner films. mdpi.com Achieving a continuous, smooth, and homogeneous film is critical for device performance. In the context of SimCP2, its excellent film-forming ability, attributed to its rigid and bulky molecular structure, helps in producing high-quality thin films necessary for efficient OLEDs. ossila.comresearchgate.net Research has shown that spin-coating a SimCP3:FIrpic (a homologue of SimCP2) light-emitting layer can result in trilayer devices with high electroluminescence efficiency, demonstrating the effectiveness of this technique. mdpi.com

Blade Coating Techniques for Large Area Deposition

For mass production and large-area electronics, such as lighting panels and large displays, blade coating (or doctor-blading) is a more suitable technique than spin coating. berkeley.edursc.org Blade coating is a roll-to-roll compatible method where a blade is moved across a substrate at a set height, spreading a solution to form a uniform wet film that then dries. berkeley.edunih.gov

The solution processability of SimCP2 makes it a prime candidate for blade coating. ossila.com Key parameters for controlling film thickness and quality in blade coating include the coating speed, blade height, solution properties (viscosity, surface tension), and processing temperature. berkeley.edu While specific studies detailing the blade coating of SimCP2 are not as common as those for spin coating, the fundamental principles apply. The technique has been successfully used to fabricate large-area, uniform films for PLEDs with excellent smoothness and morphology. nih.gov Given SimCP2's demonstrated success in solution-based processing, it is well-suited for such scalable deposition methods, enabling the low-cost manufacturing of large-area OLED devices. mdpi.comnih.gov

Inkjet Printing for Micropatterning Light-Emitting Layers

The solution processability of SimCP2 makes it highly suitable for cost-effective and large-area fabrication techniques like inkjet printing. frontiersin.org Research has demonstrated the successful micropatterning of blue light-emitting layers using an ink formulated with SimCP2 as the host and the phosphorescent emitter FIrpic as the dopant. lumtec.com.tw

To achieve uniform films and prevent the "coffee-ring effect," a common issue in inkjet printing, solvent mixtures are optimized. A combination of chlorobenzene (B131634) and cyclohexanone has been shown to produce homogeneous dot and line patterns with smooth surfaces and controllable thickness. lumtec.com.tw The printing parameters, such as droplet ejection frequency and printing speed, are fine-tuned to ensure optimal film morphology. For instance, a moderate printing speed of 3 mm s⁻¹ and a frequency of 70 Hz yielded favorable results. lumtec.com.tw

An inkjet-printed OLED device incorporating a SimCP2:FIrpic emissive layer achieved a luminous efficiency of 10.73 cd A⁻¹ and a power efficiency of 6.13 lm W⁻¹. lumtec.com.tw This performance represented 68% of an identical device fabricated via the more traditional spin-coating method, highlighting the viability of inkjet printing for producing efficient, patterned small-molecule OLEDs. lumtec.com.tw This capability is crucial for the mass production of high-resolution displays. mdpi.comencyclopedia.pub

Co-Host Strategies and Mixed-Host Systems

To further enhance device performance, SimCP2 is often employed in a co-host or mixed-host system. This strategy involves blending two or more host materials to fine-tune the electrical and photophysical properties of the emissive layer.

A primary role of a host material is to disperse the emitter molecules, thereby preventing self-aggregation which can lead to luminescence quenching. In mixed-host systems, this effect is often enhanced. By creating a blended matrix, such as with DCzDCN and SimCP2, the emitter molecules are effectively isolated from one another. mdpi.com This spatial separation minimizes detrimental intermolecular interactions like triplet-triplet annihilation, ensuring that the emitter's photoluminescent quantum yield is maintained at a high level in the solid state. mdpi.com

Charge balance within the emitting layer is paramount for achieving high recombination efficiency. SimCP2 possesses relatively balanced, or ambipolar, charge-transporting properties, with high mobility for both holes and electrons. frontiersin.orgossila.com However, in a device, the properties of adjacent layers and the emitter itself can lead to an imbalance. A mixed-host strategy allows for the precise tuning of charge carrier transport. For instance, in a blend of hole-transporting PVK and ambipolar SimCP2, the mixing ratio can be adjusted to modulate the net hole and electron mobility of the layer. ossila.com This tuning ensures that the recombination zone is wide and confined within the center of the emissive layer, preventing exciton (B1674681) quenching at the interfaces with transport layers and maximizing light output. ossila.com

Integration with Thermally Activated Delayed Fluorescence (TADF) Emitters

SimCP2's high triplet energy makes it an excellent host for third-generation TADF emitters. frontiersin.org TADF molecules can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%.

For the TADF mechanism to be efficient, the host material must have a triplet energy level higher than that of the TADF guest emitter. This energy difference ensures that triplet excitons generated on the host and guest are effectively confined on the TADF emitter, preventing energy loss to the host. SimCP2 possesses a high triplet energy of approximately 2.70 to 3.0 eV, making it a suitable host for a wide range of TADF emitters, including blue and green ones. frontiersin.orgossila.com By providing this energetic confinement, SimCP2 ensures that the triplet excitons have a long enough lifetime on the TADF molecule to undergo thermally activated RISC to the singlet state, from which they can then emit light. This efficient harvesting of both singlet (25%) and triplet (75%) excitons is what allows TADF-OLEDs to achieve exceptionally high efficiencies.

Table of Compounds

AbbreviationFull Chemical Name
SimCP2 bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
DCzDCN 3',5'-Di(carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
FIrpic Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate
mCP 1,3-Bis(N-carbazolyl)benzene
PVK Poly(9-vinylcarbazole)
SimCP 9,9'-(5-(triphenylsilyl)-1,3-phenylene)bis(9H-carbazole)

Device Architectures for High-Efficiency TADF-OLEDs

The compound this compound, commonly known as SimCP2, is utilized as a host material in the emissive layer of high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). Its role is crucial in facilitating efficient charge transport and energy transfer to the TADF emitter, thereby enhancing device performance.

A notable advancement in the architecture of solution-processed TADF-OLEDs involves the use of a mixed-host system within the emissive layer (EML) to optimize device efficiency. In one such high-efficiency green-emitting TADF-OLED, SimCP2 was employed as a co-host. This approach is designed to suppress the self-aggregation of the TADF emitter and to fine-tune the charge carrier transport within the emissive layer. acs.org

The device architecture is meticulously layered to ensure efficient injection, transport, and recombination of charge carriers. A typical high-efficiency, solution-processed device incorporating SimCP2 is structured as follows:

Anode: Indium Tin Oxide (ITO)

Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

Hole Transport Layer (HTL): A blend of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl))diphenylamine)] (TFB) and Poly(N-vinylcarbazole) (PVK) in a 1:1 ratio.

Emissive Layer (EML): A co-host system of 3′,5′-di(carbazol-9-yl)-[1,1′-biphenyl]-3,5-dicarbonitrile (DCzDCN) and SimCP2 in a 1:2 ratio, doped with the TADF emitter 2-(9-phenyl-9H-carbazol-3-yl)-10,10-dioxide-9-thioxanthone (TXO-PhCz).

Electron Transport Layer (ETL): 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

Electron Injection Layer (EIL): Cesium Carbonate (Cs2CO3)

Cathode: Aluminum (Al)

This optimized device architecture demonstrates remarkable performance, showcasing the effectiveness of the mixed-host strategy with SimCP2. The device turns on at a low voltage of 4 volts. acs.org The key performance metrics are summarized in the table below.

Performance MetricValue
Maximum Current Efficiency (CE)55.6 cd/A
Maximum Power Efficiency (PE)47.2 lm/W
Maximum External Quantum Efficiency (EQE)18.86%
Table 1. Performance of a high-efficiency, solution-processed green TADF-OLED employing a SimCP2 co-host system. acs.org

The high efficiencies achieved in this device underscore the importance of the emissive layer composition. The use of SimCP2 in conjunction with DCzDCN creates a favorable environment for the TADF emitter, leading to efficient triplet harvesting and subsequent light emission. acs.org These results position the employment of a mixed-host system with SimCP2 as a promising strategy for the development of high-performance, solution-processed OLEDs. acs.org

Compound Names

Abbreviation/Trade NameFull Chemical Name
SimCP2This compound
PEDOT:PSSPoly(3,4-ethylenedioxythiophene) polystyrene sulfonate
TFBPoly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl))diphenylamine)]
PVKPoly(N-vinylcarbazole)
DCzDCN3′,5′-di(carbazol-9-yl)-[1,1′-biphenyl]-3,5-dicarbonitrile
TXO-PhCz2-(9-phenyl-9H-carbazol-3-yl)-10,10-dioxide-9-thioxanthone
TmPyPB1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene
Table 2. Full chemical names of the compounds mentioned in the article.

Theoretical and Computational Investigations of Simcp2

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of materials like SimCP2.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For SimCP2, experimental estimates place the HOMO at -6.1 eV and the LUMO at -2.5 eV. ossila.com A dedicated DFT study would provide theoretical validation and deeper insights into the orbital distributions and electron density.

PropertyExperimental Value
HOMO-6.1 eV
LUMO-2.5 eV
Triplet Energy (ET)3.0 eV
Data sourced from Ossila. ossila.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. Such calculations are crucial for understanding the absorption and emission spectra of materials. For a compound like SimCP2, TD-DFT could elucidate the nature of its electronic transitions and predict its photoluminescent properties. For instance, studies on the similar host material 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP) have utilized TD-DFT to simulate its absorption spectrum in both gas and condensed phases. rsc.org A similar computational investigation for SimCP2 would be highly valuable.

Molecular Dynamics Simulations for Morphological Insights

Molecular dynamics (MD) simulations are a powerful tool for understanding the morphology and structural dynamics of materials at the atomic level. For organic semiconductors, the arrangement of molecules in a thin film significantly impacts device performance. MD simulations could provide insights into the packing characteristics, amorphous nature, and stability of SimCP2 thin films, which are known to be robust and of high quality. ossila.com Such simulations are instrumental in predicting material properties that are dependent on intermolecular interactions and large-scale structure.

Charge Transport Modeling and Simulation

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the materials used. SimCP2 is noted for its high carrier mobility and ambipolar transport properties. ossila.com Computational models, such as kinetic Monte Carlo simulations, are often employed to simulate charge hopping between molecules and predict charge mobilities. These simulations rely on parameters derived from quantum chemical calculations and provide a bridge between molecular properties and macroscopic device performance. A specific charge transport modeling study on SimCP2 would quantify its electron and hole mobilities and provide a theoretical basis for its excellent performance in OLEDs.

Structure-Property Relationship Elucidation through Computational Methods

Computational methods are invaluable for establishing clear structure-property relationships. By systematically modifying the molecular structure of SimCP2 in silico and calculating the resulting electronic and transport properties, researchers can gain a deeper understanding of how its chemical makeup dictates its performance. This knowledge is crucial for the rational design of new and improved materials for organic electronics. For instance, studies on other carbazole-based materials have explored how different substituents and linkages influence their properties. A focused computational study on SimCP2 would provide similar insights, guiding future material development efforts.

Future Research Directions and Emerging Applications of Simcp2

Exploration in Other Organic Photonic and Electronic Devices

While SimCP2 has been extensively studied as a host material in OLEDs, its promising electronic properties suggest its potential in other organic electronic devices. Future research should focus on integrating SimCP2 into device architectures beyond OLEDs to fully exploit its capabilities.

Organic Field-Effect Transistors (OFETs): The ambipolar charge transport characteristics of SimCP2, with respectable hole and electron mobilities, make it a candidate for the active layer in OFETs. uvm.eduresearchgate.net Carbazole-based materials are known to be good hole transporters, and the diphenylsilane (B1312307) core in SimCP2 can facilitate electron transport. magtech.com.cn Research into the thin-film transistor characteristics of SimCP2 could open up applications in flexible electronics and sensors. researchgate.netmedcraveonline.com The performance of OFETs is highly dependent on the molecular packing and morphology of the semiconductor layer, which could be controlled through various deposition techniques. acs.org

Organic Photovoltaics (OPVs): The wide bandgap and suitable HOMO level of SimCP2 suggest its potential use as a host material or an interfacial layer in organic solar cells. nih.gov In bulk heterojunction OPVs, a wide bandgap host can facilitate efficient energy transfer to a lower bandgap acceptor material. Furthermore, carbazole-based materials have been successfully employed as hole transport layers (HTLs) in perovskite solar cells, indicating a potential role for SimCP2 in this rapidly advancing field. mdpi.comrsc.orgrsc.org Its high glass transition temperature could also contribute to the morphological stability and lifetime of OPV devices.

Organic Sensors: The carbazole (B46965) moieties in SimCP2 are known to exhibit fluorescence quenching in the presence of certain analytes, which could be exploited for chemical sensing applications. Future work could involve the fabrication of SimCP2-based sensors where changes in photoluminescence or electrical conductivity upon exposure to specific chemical species are monitored.

Development of Novel SimCP2 Derivatives with Tailored Properties

The chemical structure of SimCP2 offers numerous opportunities for modification to fine-tune its optoelectronic properties for specific applications. The synthesis of novel derivatives is a key strategy to enhance its performance and introduce new functionalities.

A prime example of this approach is the development of 9,9′,9′′,9′′′,9′′′′,9′′′′′-((phenylsilanetriyl)tris(benzene-5,3,1-triyl))hexakis(9H-carbazole) (SimCP3) , an advanced homologue of SimCP2. nih.govresearchgate.netnih.gov The synthesis of SimCP3 demonstrates the feasibility of creating more complex molecular architectures based on the SimCP2 framework to achieve superior properties. By increasing the number of carbazole units and creating a more three-dimensional structure, SimCP3 exhibits a higher triplet energy gap compared to SimCP2, making it an even more suitable host for high-energy blue phosphorescent emitters. svc.orgmdpi.com

Future research in this area could focus on:

Modifying the Diphenylsilane Core: Replacing the phenyl groups on the silicon atom with other aromatic or aliphatic groups could influence the solubility, thermal stability, and electronic properties of the molecule.

Functionalizing the Carbazole Units: Attaching electron-donating or electron-withdrawing groups to the carbazole moieties can be used to tune the HOMO and LUMO energy levels, thereby optimizing charge injection and transport properties. researchgate.netresearchgate.net

Introducing Different Linkages: Exploring alternative linking chemistries to connect the carbazole units to the central core could lead to materials with different conformational flexibilities and solid-state packing, which in turn would affect their charge transport characteristics.

Table 1: Comparison of the Physical Properties of SimCP2 and its Homologue, SimCP3

PropertySimCP2SimCP3Reference
Molecular Formula C72H48N4SiC90H60N6Si researchgate.netstanford.edu
Molecular Weight ( g/mol ) 977.261253.56 researchgate.netstanford.edu
Glass Transition Temperature (Tg) 148 °CHigher than SimCP2 (expected) uvm.edu
Triplet Energy (ET) 3.0 eV> 2.6 eV (higher than SimCP2) svc.orgstanford.edu
HOMO Level -6.1 eVNot Reported stanford.edu
LUMO Level -2.5 eVNot Reported stanford.edu

Advanced Processing Techniques for Enhanced Device Scalability

For SimCP2 and its derivatives to be commercially viable, it is crucial to develop scalable and cost-effective fabrication methods. While spin-coating is commonly used in laboratory settings, advanced processing techniques are necessary for large-area device manufacturing.

Inkjet Printing: This technique offers precise material deposition and patterning, reducing material waste and enabling the fabrication of high-resolution displays. Research has already demonstrated the successful inkjet printing of SimCP2-based emissive layers for OLEDs by optimizing the ink formulation with a mixture of solvents like chlorobenzene (B131634) and cyclohexanone. acs.orgacs.org An inkjet-printed OLED using SimCP2 achieved a luminous efficiency of 10.73 cd A⁻¹, which is 68% of the performance of a spin-coated device, showcasing the potential of this technique. acs.org

Solution Shearing and Blade Coating: These methods are well-suited for the deposition of highly crystalline and aligned thin films of small molecule organic semiconductors over large areas. acs.orgdocumentsdelivered.com By controlling parameters such as shearing speed and substrate temperature, it is possible to influence the molecular packing and orientation, which directly impacts charge carrier mobility. nih.govstanford.edu The application of these techniques to SimCP2 could lead to OFETs and other devices with improved performance and reproducibility.

Roll-to-Roll (R2R) Processing: As the ultimate goal for high-throughput manufacturing, R2R processing involves the continuous deposition of organic layers onto a flexible substrate. researchgate.netrsc.orgjove.comenergy.gov The solution processability of SimCP2 makes it a candidate for integration into R2R fabrication lines for flexible OLED lighting panels and displays. svc.org Future research will need to focus on optimizing ink formulations and deposition parameters for R2R compatibility.

Table 2: Performance of an Inkjet-Printed OLED with a SimCP2-Based Emissive Layer

ParameterValue
Device Structure ITO/PEDOT:PSS/PVK/SimCP2:FIrpic/TSPO1/TPBi/LiF/Al
Printing Speed 3 mm s⁻¹
Droplet Ejection Frequency 70 Hz
Luminous Efficiency 10.73 cd A⁻¹
Power Efficiency 6.13 lm W⁻¹
Emitted Light Color Sky-blue (CIE coordinates: 0.14, 0.25)
(Data sourced from Bail et al., RSC Adv., 2018, 8, 11191) acs.org

Fundamental Understanding of Interfacial Phenomena in SimCP2-Based Devices

The performance and stability of organic electronic devices are critically dependent on the properties of the interfaces between different layers. A deeper understanding of the interfacial phenomena in SimCP2-based devices is essential for their optimization.

Energy Level Alignment: The alignment of the HOMO and LUMO levels of SimCP2 with those of adjacent layers (electrodes, charge transport layers, and emitters) governs the efficiency of charge injection and extraction. scholaris.caresearchgate.netaps.orgspie.orgglobethesis.com Future studies should employ techniques like ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) to precisely map the energy level diagrams of complete SimCP2-based devices. This will enable the rational selection of materials to minimize energy barriers at the interfaces.

Charge Injection and Transport at Interfaces: The interface between the electrode and the SimCP2 layer, as well as the interface between SimCP2 and the emissive or charge transport layers, can significantly impact device performance. aps.orgmdpi.com Research should focus on understanding the dynamics of charge transfer at these interfaces and the role of interfacial dipoles. Modifying the electrode work function or introducing thin interfacial layers can be explored to improve charge injection efficiency.

Interface Morphology and Stability: The morphology of the SimCP2 film and its interfaces with other layers can evolve over time, leading to device degradation. researchgate.netresearchgate.netnih.gov Atomic force microscopy (AFM) and other surface-sensitive techniques can be used to study the thin-film morphology of SimCP2 and how it is influenced by deposition conditions and the underlying layers. Understanding and controlling the interfacial morphology is crucial for achieving long-term device stability.

By pursuing these future research directions, the scientific community can unlock the full potential of SimCP2 and its derivatives, paving the way for their application in a new generation of high-performance, cost-effective, and scalable organic electronic and photonic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane, and what purity levels are achievable?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where boronic ester intermediates (e.g., 3,6-diborylated carbazole derivatives) react with halogenated diphenylsilane precursors. Purification steps like column chromatography and recrystallization are critical, with HPLC analysis confirming purity ≥98% under optimized conditions . Key parameters include reaction temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and stoichiometric control of boronic ester groups.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and bond angles. For example, SC-XRD data for analogous carbazole-boronic esters show mean C–C bond lengths of 1.39–1.48 Å and torsional angles <5°, ensuring minimal steric hindrance . Complementary techniques include ¹H/¹³C NMR for functional group verification and MALDI-TOF for molecular weight confirmation.

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a split-split plot design (as used in environmental toxicology studies) to evaluate abiotic/biotic interactions. For instance:

  • Main plots : Environmental compartments (soil, water, air).
  • Subplots : Physical-chemical properties (e.g., log Kow, solubility).
  • Sub-subplots : Exposure durations (acute vs. chronic).
    Replicate analyses (n ≥ 4) and LC-MS/MS quantification ensure statistical robustness . Incorporate microcosm studies to simulate real ecosystem conditions.

Q. How can researchers resolve contradictions in reported thermal stability data for carbazole-silane hybrids?

  • Methodological Answer : Discrepancies often arise from variations in synthetic protocols or characterization methods. To address this:

  • Standardize thermal analysis (TGA/DSC) under inert atmospheres (N₂/Ar) to measure decomposition onset temperatures.
  • Compare melt-phase behavior using differential scanning calorimetry (DSC) at heating rates of 5–10°C/min.
  • Cross-reference with computational models (DFT calculations) to predict thermochemical stability .
    Document synthesis conditions (e.g., solvent purity, drying protocols) to isolate confounding variables .

Q. What theoretical frameworks guide the study of this compound’s optoelectronic properties?

  • Methodological Answer : Density Functional Theory (DFT) is widely used to model HOMO-LUMO gaps and charge transport mechanisms. For carbazole derivatives, the HOMO is typically localized on the carbazole moiety (-5.2 to -5.8 eV), while the LUMO resides on the silane backbone (-1.9 to -2.3 eV). Validate predictions via UV-Vis spectroscopy (λmax 350–400 nm) and cyclic voltammetry (redox potentials ±0.5–1.2 V vs. Ag/Ag⁺) .

Q. How can researchers optimize the photophysical properties of this compound for specific applications?

  • Methodological Answer : Tailor substituents at the 3,6-positions of carbazole to modulate emission spectra. For example:

  • Electrogenerated chemiluminescence (ECL) : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance redox stability .
  • OLED applications : Adjust steric bulk via aryl silane substituents to reduce aggregation-caused quenching (ACQ).
    Use time-resolved photoluminescence (TRPL) to measure exciton lifetimes and quantify quantum yields (ΦPL ≥ 0.6 in thin films) .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Catalyst efficiency, stoichiometrySuzuki-Miyaura coupling, HPLC
Structural Validation Bond angles, crystallinitySC-XRD, NMR, MALDI-TOF
Thermal Stability Decomposition onset, phase transitionsTGA, DSC
Optoelectronic Properties HOMO-LUMO gaps, emission spectraDFT, UV-Vis, CV

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Reactant of Route 1
Reactant of Route 1
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane

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